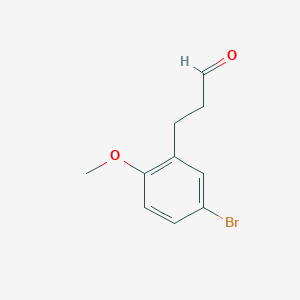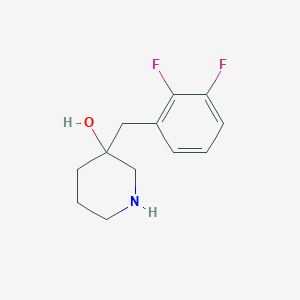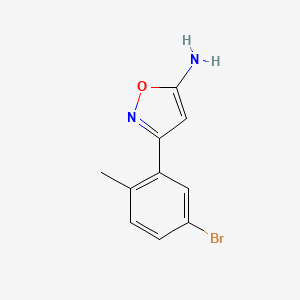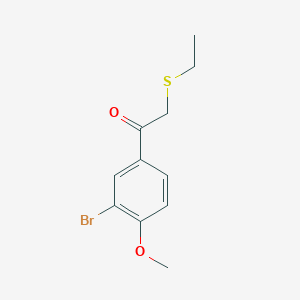
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromine atom, a methoxy group, and an ethylthio group attached to a phenyl ring, making it a molecule of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Thioether Formation: The ethylthio group can be introduced by reacting the intermediate with ethanethiol (C2H5SH) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxylation, and thioether formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may contribute to its binding affinity and specificity, while the ethylthio group may influence its reactivity and metabolic stability.
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one
- 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)propan-1-one
- 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)butan-1-one
Uniqueness
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H13BrO2S |
|---|---|
分子量 |
289.19 g/mol |
IUPAC名 |
1-(3-bromo-4-methoxyphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C11H13BrO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 |
InChIキー |
XMBQZGDBOVVXQN-UHFFFAOYSA-N |
正規SMILES |
CCSCC(=O)C1=CC(=C(C=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


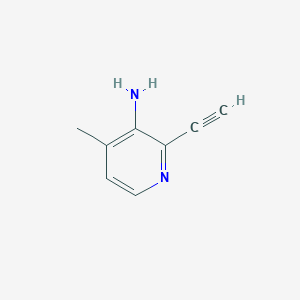
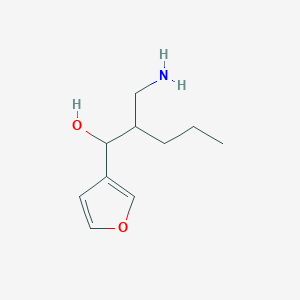
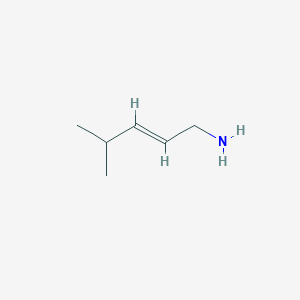
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)


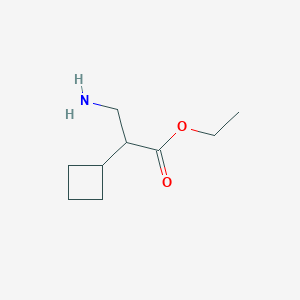
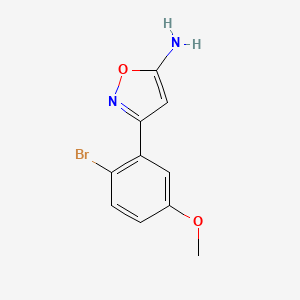
![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
